Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate

PRMT3 Epigenetics Arginine Methylation

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate (CAS 1171919-91-7) is a dimethoxy-substituted pyridinyl acrylic acid methyl ester with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. It has been characterized as a ligand for protein arginine N-methyltransferase 3 (PRMT3) with an EC₅₀ of 1,300 nM in a binding assay , and as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) with an IC₅₀ of 17 nM.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B13389322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C=CC(=O)OC)OC
InChIInChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3
InChIKeyOTNZBEPTBKZVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate: A PRMT3- and PI3K-Targeting Chemical Probe for Epigenetic and Oncology Research


Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate (CAS 1171919-91-7) is a dimethoxy-substituted pyridinyl acrylic acid methyl ester with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . It has been characterized as a ligand for protein arginine N-methyltransferase 3 (PRMT3) with an EC₅₀ of 1,300 nM in a binding assay [1], and as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) with an IC₅₀ of 17 nM [2]. The compound features a conjugated (E)-propenoate moiety attached to the 3-position of a 5,6-dimethoxypyridine ring , a scaffold that distinguishes it from other dimethoxypyridine derivatives used in kinase or epigenetic inhibitor programs.

Why Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate Cannot Be Replaced by Generic Dimethoxypyridine Esters


The biological activity of dimethoxypyridine-containing esters is highly sensitive to the position of the propenoate attachment and the oxidation state of the side chain. The 3-pyridinyl isomer (this compound) displays a distinct PRMT3 binding profile (EC₅₀ = 1,300 nM) [1] compared to the 2-pyridinyl positional isomer Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, for which no PRMT3 or PI3K activity data are publicly available, indicating that simple regioisomer substitution cannot reproduce this compound's dual-target pharmacology . Furthermore, reduction of the propenoate to a propargyl alcohol analog—3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol (MW 193.20, XLogP3 = 0.6) [2]—fundamentally alters both the physicochemical properties and the electrophilic character of the molecule, eliminating the Michael acceptor motif that may contribute to covalent target engagement. These structural distinctions underscore the need for targeted procurement rather than in-class substitution.

Quantitative Differentiation Evidence for Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate Against Structural and Pharmacological Analogs


PRMT3 Biochemical Binding Affinity Compared to Potent PRMT3 Inhibitor CHEMBL4077534

In a direct binding assay using ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate exhibited an EC₅₀ of 1,300 nM [1]. Under comparable assay conditions (binding affinity to β-galactosidase-fused human PRMT3 in HEK293 cells), the structurally related PRMT3 inhibitor CHEMBL4077534 showed an EC₅₀ of 2,700 nM [2], representing a 2.1-fold weaker binding affinity relative to the target compound.

PRMT3 Epigenetics Arginine Methylation

Cellular PRMT3 Inhibition Potency Versus CHEMBL4077534

In a cellular assay measuring inhibition of FLAG-tagged wild-type human PRMT3 expressed in HEK293 cells—assessed as a decrease in exogenous H4R3 dimethylation levels using a GFP-tagged reporter—both Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate and CHEMBL4077534 exhibited an IC₅₀ of 134 nM [1][2], indicating equipotent cellular PRMT3 inhibition between the two compounds.

Cellular Target Engagement H4R3 Dimethylation PRMT3

Multi-Target Pharmacological Profile: PRMT3 and PI3Kα Dual Activity

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate exhibits a dual pharmacological profile, inhibiting PI3Kα-mediated lipid phosphorylation with an IC₅₀ of 17 nM [1] while simultaneously engaging PRMT3. In contrast, a potent PI3Kα reference inhibitor (CHEMBL1796275) achieves an IC₅₀ of 1.5 nM [2], which is >10-fold more potent at PI3Kα but lacks any reported PRMT3 activity. Conversely, the PRMT3 tool compound CHEMBL4076640 (IC₅₀ = 17 nM against PRMT3) [3] shows no reported PI3K activity.

Multi-Target Pharmacology PI3Kα PRMT3

Physicochemical Differentiation from the Prop-2-yn-1-ol Analog

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate (MW = 223.23 g/mol, C₁₁H₁₃NO₄) differs fundamentally from its reduced analog 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol (MW = 193.20 g/mol, XLogP3 = 0.6, HBD = 1) [1]. The target compound's ester moiety (HBD = 0, higher lipophilicity predicted) and conjugated (E)-propenoate system provide distinct solubility, permeability, and metabolic stability profiles relative to the primary alcohol analog, which may influence cellular uptake and in vivo pharmacokinetics.

Drug-likeness Physicochemical Properties Lead Optimization

Selectivity Window Against PRMT5/MEP50

In a competitive fluorescence polarization assay, Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate inhibited the PRMT5/MEP50 complex with an IC₅₀ of 1,060 nM [1]. Compared to its PRMT3 cellular IC₅₀ of 134 nM, this yields a PRMT5/PRMT3 selectivity ratio of approximately 7.9-fold, indicating modest selectivity for PRMT3 over the closely related Type II PRMT enzyme. In contrast, CHEMBL4077534 has not been profiled against PRMT5 in publicly available assays, leaving its selectivity window undefined [2].

PRMT5 Selectivity Methylosome

Weak COX-2 Inhibition Confirms Favorable Off-Target Profile for Epigenetic Applications

In a human COX-2 inhibition assay measuring reduction in PGF₂α production by ELISA, Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate exhibited an IC₅₀ of 100,000 nM (100 µM) [1]. In contrast, the clinical COX-2 inhibitor celecoxib achieves an IC₅₀ of approximately 40 nM . This >2,500-fold difference indicates negligible COX-2 activity at concentrations relevant for PRMT3 or PI3K engagement (nanomolar to low micromolar range).

COX-2 Off-Target Selectivity Safety Pharmacology

Optimal Research and Procurement Application Scenarios for Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate


Chemical Probe for PRMT3-Dependent Arginine Methylation Studies in Cancer Cell Lines

With a cellular PRMT3 IC₅₀ of 134 nM in HEK293 cells [1], this compound is suitable for dose-response experiments interrogating PRMT3-mediated H4R3 dimethylation in cancer models. Its 7.9-fold selectivity over PRMT5/MEP50 (IC₅₀ = 1,060 nM) [2] allows researchers to operate in a concentration window (e.g., 100–500 nM) where PRMT3 is substantially inhibited while PRMT5 remains largely unaffected, reducing ambiguity in target identification studies.

Dual PI3Kα/PRMT3 Pathway Crosstalk Investigations

The compound's unique concurrent activity against PI3Kα (IC₅₀ = 17 nM) [3] and PRMT3 makes it a valuable tool for exploring signaling crosstalk between the PI3K/AKT/mTOR axis and arginine methylation pathways. Researchers studying cancers with co-dependency on PI3K signaling and epigenetic PRMT activity—such as certain breast, ovarian, or hematological malignancies—can use this single agent to interrogate both nodes simultaneously, an approach not feasible with selective PI3K or PRMT3 inhibitors alone.

Structure-Activity Relationship (SAR) Studies Around the Dimethoxypyridine Scaffold

As a well-characterized 3-pyridinyl propenoate ester with defined activity at two unrelated target classes (PRMT3 and PI3Kα), this compound serves as an excellent starting point for medicinal chemistry SAR exploration. Its physicochemical profile (MW = 223.23, HBD = 0) is within lead-like space, and the ester moiety offers a handle for further derivatization (e.g., amide formation, hydrolysis to carboxylic acid) to modulate target selectivity, potency, and ADME properties.

Selectivity Profiling Panel Reference Compound for PRMT Inhibitor Screening

Given its defined activity profile across PRMT3 (EC₅₀ = 1,300 nM binding; IC₅₀ = 134 nM cellular) [1], PRMT5/MEP50 (IC₅₀ = 1,060 nM) [2], PI3Kα (IC₅₀ = 17 nM) [3], and COX-2 (IC₅₀ = 100,000 nM) [4], this compound can be included as a multi-target reference standard in selectivity panels when screening new PRMT or kinase inhibitor libraries. Its reproducible, publicly documented activity values across diverse assay formats provide a benchmark for inter-laboratory data normalization.

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